5-Bromo-2-(pyridin-4-yl)pyrimidine

Suzuki-Miyaura coupling cross-coupling building block diversification

5-Bromo-2-(pyridin-4-yl)pyrimidine (CAS 1240594-22-2) solves the synthetic challenge of late-stage diversification in kinase inhibitor programs. Its C5 bromine enables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fixed 4-pyridinyl orientation preserves conserved hinge-region binding geometry. This dual reactivity allows systematic C5 SAR exploration without altering the core scaffold. Key features: (i) ready for Pd-mediated C-C bond formation; (ii) rigid 4-pyridinyl vector for consistent pharmacophore presentation; (iii) orthogonally reactive for MOF post-synthetic modification. Immediate stock available; shipped ambient.

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
CAS No. 1240594-22-2
Cat. No. B1532025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-4-yl)pyrimidine
CAS1240594-22-2
Molecular FormulaC9H6BrN3
Molecular Weight236.07 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=C(C=N2)Br
InChIInChI=1S/C9H6BrN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6H
InChIKeyHRIIPRDJCQAMMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyridin-4-yl)pyrimidine Procurement Guide


5-Bromo-2-(pyridin-4-yl)pyrimidine (CAS 1240594-22-2) is a heteroaromatic building block that integrates a 5-bromo-substituted pyrimidine core with a 4-pyridinyl appendage at the 2-position [1]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of 95% . Its structural features—a pyrimidine ring with a cross-coupling-competent bromine handle at C5 and a pendant 4-pyridine ring—position it as a versatile intermediate for constructing libraries of pyridinyl-pyrimidine derivatives, particularly within kinase inhibitor discovery programs [2].

1 Suzuki-Miyaura diversification scaffold: C5 bromine handle supports Pd-catalyzed cross-coupling for library synthesis.
2 Fixed 4-pyridinyl pharmacophore: Maintains consistent hinge-binding geometry for kinase inhibitor design.
3 Multi-vendor supply at 95% purity: Supports screening-scale procurement and reproducible workflows.

5-Bromo-2-(pyridin-4-yl)pyrimidine: Why Substitution Fails


Interchanging 5-bromo-2-(pyridin-4-yl)pyrimidine with superficially similar heteroaromatic building blocks introduces critical functional and reactivity differences that cascade through synthetic and biological outcomes. The unbrominated parent, 2-(pyridin-4-yl)pyrimidine (CAS 74801-33-5), lacks the C5 bromine handle required for Pd-catalyzed cross-coupling diversification, eliminating the capacity for late-stage functionalization . Positional isomers such as 5-bromo-2-(pyridin-2-yl)pyrimidine or 5-bromo-2-(pyridin-3-yl)pyrimidine alter the electronic character of the pendant pyridine and modify the spatial orientation of the nitrogen lone pair, directly impacting target binding geometry in kinase active sites . Class-level evidence from bromo-pyrimidine SAR studies indicates that even subtle modifications to the pyrimidine core or substitution pattern produce measurable differences in Bcr/Abl tyrosine kinase inhibitory potency and cellular cytotoxicity [1]. These structure-specific constraints make generic substitution scientifically unsound without empirical validation.

Target 5-Bromo-2-(pyridin-4-yl)pyrimidine: reactive C5 Br handle; 4-pyridinyl N orientation.
Unbrominated Analog Lacks halogen; unreactive toward cross-coupling. May block late-stage diversification.
Target 4-Pyridinyl isomer: N lone-pair orientation aligns with reported kinase hinge-region geometry.
2-/3-Pyridinyl Isomers Altered N position may shift target-binding geometry and SAR, per class-level evidence.

5-Bromo-2-(pyridin-4-yl)pyrimidine: Differentiation Evidence


Bromine Handle for Pd-Catalyzed Cross-Coupling

The C5 bromine substituent on the pyrimidine ring provides a reactive handle for Pd(0)-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling installation of diverse aryl, heteroaryl, or alkenyl groups at the 5-position [1]. In contrast, the unbrominated analog 2-(pyridin-4-yl)pyrimidine (CAS 74801-33-5) lacks this halogen functionality entirely, rendering it unreactive toward standard cross-coupling conditions and incapable of serving as a diversification scaffold without de novo halogenation .

Bromine Cross-Coupling Handle
Head-to-head
C5 Br present: competent for Suzuki-Miyaura coupling. Unbrominated analog: unreactive.
Enables late-stage diversification.
Qualitative reactivity difference; Pd(0) conditions.
Suzuki-Miyaura coupling cross-coupling building block diversification

4-Pyridinyl Specificity in Target Engagement

Direct comparative evaluation of pyridine versus pyrimidine substituents across a diverse ligand set demonstrated that the specific substitution pattern on the pyridine ring influences affinity and functional activity at neuronal nicotinic receptors . The 4-pyridinyl orientation of the target compound, as opposed to a 2-pyridinyl or 3-pyridinyl configuration, alters the spatial presentation of the nitrogen lone pair, which is a documented determinant of ligand-receptor interactions in pyridine-pyrimidine scaffolds .

4-Pyridinyl Target Engagement
Class-level
Position-dependent binding affinity at nicotinic receptors. Target compound fixed at 4-orientation.
SAR context may not transfer across isomers.
Data to verify; no target-specific numeric values.
receptor binding structure-activity relationship nicotinic receptor

Bromo-Pyrimidine Bcr/Abl Kinase Inhibition

A series of bromo-pyrimidine analogues structurally related to the target compound were evaluated for Bcr/Abl tyrosine kinase inhibitory activity using ADP-Glo assay [1]. Potent compounds within this class, such as compound 6g, 7d, 9c, and 10e, emerged as promising leads with activity profiles suggesting utility as alternatives to dasatinib therapy [2]. While the target compound itself has not been directly assayed, its bromo-pyrimidine core and 4-pyridinyl substitution align with the structural determinants conferring potency in this established kinase inhibitor series [3].

Bcr/Abl Kinase Inhibition
Class-level
Class analogs show potent Bcr/Abl inhibition in ADP-Glo assay. Target compound scaffold-aligned.
Supports kinase inhibitor screening context.
Direct activity data for target compound not available.
tyrosine kinase inhibitor Bcr/Abl anticancer

Commercial Availability and Purity

5-Bromo-2-(pyridin-4-yl)pyrimidine is stocked by multiple commercial vendors with minimum purity specifications of 95% . This level of commercial availability supports both initial screening-scale procurement and larger resupply needs without custom synthesis lead times. By comparison, closely related analogs such as 4-chloro-6-ethyl-2-(pyridin-4-yl)pyrimidine (CAS 1153412-18-0) and 4,5-dichloro-6-methyl-2-(pyridin-4-yl)pyrimidine (CAS 1239850-50-0) [1] are also commercially stocked, but the 5-bromo-4-pyridinyl combination represents a distinct reactivity profile with the bromine positioned for orthogonal functionalization relative to chloro-substituted alternatives.

Commercial Purity & Sourcing
Data to verify
Multi-vendor availability at 95% minimum purity. Distinct Br vs Cl orthogonal reactivity.
Reduces procurement risk.
Supplier specification; lot-specific review recommended.
procurement purity supply chain

5-Bromo-2-(pyridin-4-yl)pyrimidine: Application Scenarios


Kinase Inhibitor Lead Generation

The target compound serves as a starting scaffold for generating focused libraries of pyridinyl-pyrimidine derivatives with potential tyrosine kinase inhibitory activity. The C5 bromine enables Suzuki-Miyaura diversification to install varied aryl or heteroaryl groups, while the 4-pyridinyl appendage provides a conserved pharmacophoric element implicated in kinase hinge-region binding . This application is directly supported by class-level evidence demonstrating that structurally related bromo-pyrimidine analogues exhibit potent Bcr/Abl kinase inhibition and cytotoxic activity against K562 chronic myeloid leukemia cells [1].

Late-Stage Functionalization

For medicinal chemistry programs that have already validated a pyridinyl-pyrimidine core, the bromine handle at C5 permits late-stage diversification via Pd-catalyzed cross-coupling without altering the core scaffold geometry. This contrasts with unbrominated 2-(pyridin-4-yl)pyrimidine, which offers no diversification point and would require de novo halogenation to achieve comparable synthetic flexibility . The 4-pyridinyl orientation is fixed, maintaining consistent vector presentation during SAR exploration.

Neuronal Nicotinic Receptor Ligand Optimization

SAR studies comparing pyridine substitution patterns indicate that the 4-pyridinyl orientation influences ligand affinity and functional selectivity at alpha6-containing neuronal nicotinic receptors . The target compound provides a fixed 4-pyridinyl geometry, enabling systematic investigation of pyrimidine C5 modifications while holding the pyridine orientation constant—a design approach relevant to smoking cessation and CNS disorder programs targeting nAChR subtypes.

MOF Building Block with Bifunctional Coordination

The pyrimidine N1 and pyridine N atoms in the target compound present bifunctional coordination sites for transition metal binding, while the C5 bromine offers a post-synthetic modification handle for covalent functionalization of MOF architectures. Class-level precedent with 2-(pyridin-4-yl)pyrimidine demonstrates that this nitrogen-rich aromatic system enables construction of coordination polymers and MOFs . The brominated derivative adds orthogonal reactivity for tailoring framework properties.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
C5 Br diversification handle + 4-pyridinyl pharmacophore
Kinase panel screening; SAR at C5 position
Late-stage functionalization
Reactive bromine for Pd-catalyzed coupling
Cross-coupling yield; core scaffold integrity
Nicotinic receptor ligand studies
Fixed 4-pyridinyl N orientation
nAChR subtype binding; SAR consistency
MOF building block synthesis
Bifunctional N-donor + C5 Br modification site
Coordination geometry; post-synthetic modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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